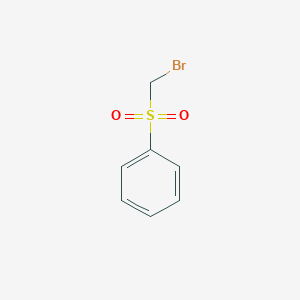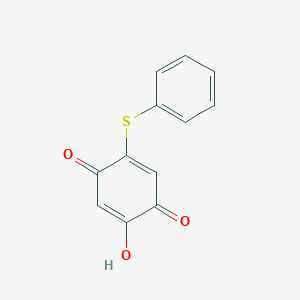
p-Benzoquinone, 2-hydroxy-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Benzoquinone, 2-hydroxy-5-(phenylthio)-, also known as p-Benzoquinone monophenyl thiosemicarbazone (p-BQPT), is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. p-BQPT has been reported to have various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of p-BQPT involves the formation of a complex with metal ions such as copper, iron, and zinc. The complex can then interact with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest. p-BQPT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, p-BQPT can inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
p-BQPT has been reported to have various biochemical and physiological effects. It can induce the production of reactive oxygen species, which can cause oxidative damage to DNA and proteins. p-BQPT can also activate various signaling pathways such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, p-BQPT can modulate the expression of various genes involved in cancer progression, including oncogenes and tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-BQPT has several advantages and limitations for lab experiments. One of the advantages is its low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, p-BQPT has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, p-BQPT can form complexes with metal ions, which can interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of p-BQPT. One direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of p-BQPT. Another direction is to explore its potential as an antiviral and antimicrobial agent. In addition, the development of new derivatives of p-BQPT with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
P-BQPT can be synthesized by reacting p-benzoquinone with phenylthiosemicarbazide in the presence of acetic acid. The reaction occurs at room temperature, and the product can be obtained by recrystallization from ethanol. The chemical structure of p-BQPT can be confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
P-BQPT has been extensively studied for its biological activities. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of p-BQPT involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. p-BQPT has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
19346-86-2 |
|---|---|
Nombre del producto |
p-Benzoquinone, 2-hydroxy-5-(phenylthio)- |
Fórmula molecular |
C12H8O3S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-hydroxy-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7,13H |
Clave InChI |
BVGCXZVLEWNGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



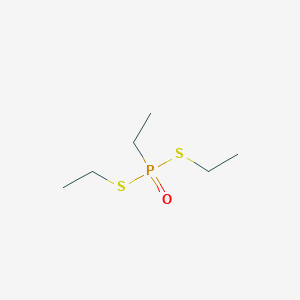

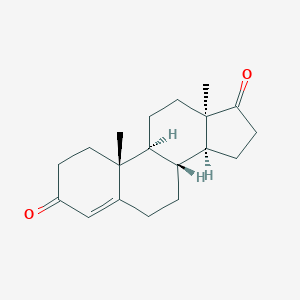
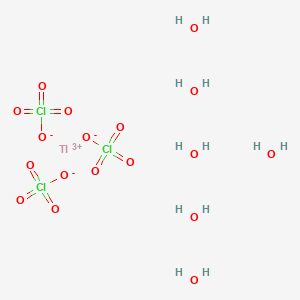

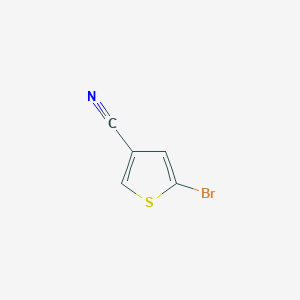
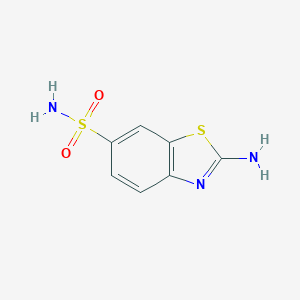


![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
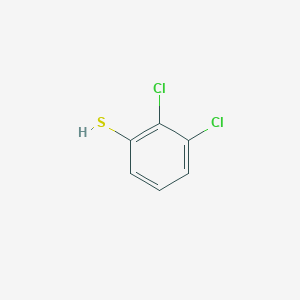
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

